molecular formula C19H17ClN2O3S2 B2888872 3-((4-chlorophenyl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)propanamide CAS No. 895456-48-1

3-((4-chlorophenyl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)propanamide

Numéro de catalogue: B2888872
Numéro CAS: 895456-48-1
Poids moléculaire: 420.93
Clé InChI: AUQQHUPWAPXZHS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-((4-Chlorophenyl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)propanamide is a synthetic thiazole derivative supplied for research use in medicinal chemistry and drug discovery. This compound is of significant interest in the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. Thiazole derivatives are recognized as privileged scaffolds in medicinal chemistry due to their diverse pharmacological profiles . They have demonstrated potent biological activities, including antiproliferative effects against various cancer cell lines. Specifically, structurally related thiazole compounds have shown promising activity against both drug-sensitive and multidrug-resistant lung cancer models, such as H69AR cells, with efficacy surpassing standard chemotherapeutic agents like cisplatin . In silico studies suggest that such compounds may exert their effects through interaction with key biological targets like the epidermal growth factor receptor (EGFR) and sirtuin 2 (SIRT2) . Furthermore, this class of compounds exhibits compelling antimicrobial potential. Aminothiazole derivatives have been identified as promising scaffolds for novel antimicrobial candidates targeting multidrug-resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) . The presence of the 4-(p-tolyl) group on the thiazole ring is a structural feature associated with enhanced bioactivity and interaction with enzymatic targets . The molecular formula of this compound is C18H14Cl2N2O3S2 and it has a molecular weight of 441.4 . Researchers can utilize this compound as a key intermediate for further chemical modifications or as a reference standard in biological screening assays to explore new mechanisms of action and structure-activity relationships (SAR). This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals.

Propriétés

IUPAC Name

3-(4-chlorophenyl)sulfonyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O3S2/c1-13-2-4-14(5-3-13)17-12-26-19(21-17)22-18(23)10-11-27(24,25)16-8-6-15(20)7-9-16/h2-9,12H,10-11H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUQQHUPWAPXZHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-chlorophenyl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)propanamide typically involves multiple steps, starting with the preparation of the core thiazolyl and sulfonyl components. The reaction conditions often require precise temperature control and the use of specific reagents to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process would also include purification steps to remove any impurities and by-products.

Analyse Des Réactions Chimiques

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The sulfonyl group can be further oxidized under specific conditions.

  • Reduction: : The thiazolyl group can be reduced to form different derivatives.

  • Substitution: : The chlorine atom in the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Nucleophilic substitution reactions can be facilitated by using strong bases or nucleophiles.

Major Products Formed

The major products formed from these reactions include oxidized sulfonyl derivatives, reduced thiazolyl derivatives, and various substituted phenyl compounds.

Applications De Recherche Scientifique

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its sulfonyl and thiazolyl groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its unique structure allows it to interact with specific biological targets.

Medicine

In the medical field, this compound could be explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting various diseases.

Industry

In industry, this compound can be used in the production of UV stabilizers, flame retardants, and other materials that require specific chemical properties.

Mécanisme D'action

The mechanism by which 3-((4-chlorophenyl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)propanamide exerts its effects depends on its molecular targets and pathways. The sulfonyl group may interact with enzymes or receptors, while the thiazolyl group could play a role in binding to specific biological molecules.

Comparaison Avec Des Composés Similaires

Structural Modifications and Physicochemical Properties

Key structural variations among analogs include:

  • Thiazole ring substituents : p-tolyl, pyridinyl, fluorophenyl, or benzothiazole groups.
  • Sulfonyl group : Presence or absence, and substituents (e.g., 4-chlorophenyl vs. 4-fluorophenyl).
  • Amide chain: Propanamide vs. acetamide or morpholinoethyl extensions.
Table 1: Comparative Analysis of Selected Analogs
Compound Name Thiazole Substituent Sulfonyl Group Amide Chain Molecular Weight (g/mol) Melting Point (°C) Biological Activity Reference
Main Compound 4-(p-tolyl) 4-Chlorophenyl Propanamide 407.89 N/A Not specified
3-[(4-Chlorophenyl)sulfonyl]-N-[4-(4-pyridinyl)-thiazol-2-yl]propanamide 4-Pyridinyl 4-Chlorophenyl Propanamide 407.89 N/A Not specified
N-(4-(p-tolyl)thiazol-2-yl)-2-(4-(4-chlorophenyl)piperazin-1-yl)acetamide 4-(p-tolyl) None Acetamide 426.96 282–283 MMP inhibition (hypothetical)
N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide 5-(4-Fluorophenyl) None Propanamide 287.17 (calculated) N/A KPNB1 inhibition, anticancer
3-((4-Fluorophenyl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)propanamide hydrochloride 6-Methylbenzo[d]thiazol 4-Fluorophenyl Propanamide + morpholinoethyl 528.10 N/A Not specified

Key Observations

Benzothiazole derivatives () exhibit higher molecular weights (>400 g/mol) due to fused aromatic systems, which may reduce solubility .

Role of the Sulfonyl Group :

  • The 4-chlorophenylsulfonyl moiety (main compound) contributes to electronic effects, possibly stabilizing the molecule via resonance. Analogs with 4-fluorophenylsulfonyl groups () show similar stabilization but altered dipole moments .

Amide Chain Variations: Acetamide derivatives () have shorter chains and higher melting points (e.g., 282–283°C for compound 14), suggesting stronger crystalline packing compared to propanamides . Morpholinoethyl extensions () introduce tertiary amines, enhancing solubility in polar solvents but increasing molecular weight .

Activité Biologique

3-((4-chlorophenyl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)propanamide is a synthetic compound that belongs to the class of thiazole derivatives, which are known for their diverse biological activities. This compound features a unique combination of functional groups, including a sulfonyl moiety, a thiazole ring, and an amide linkage, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

C16H16ClN2O2S\text{C}_{16}\text{H}_{16}\text{ClN}_{2}\text{O}_{2}\text{S}

Key Structural Features:

  • Thiazole Ring: Known for its role in various biological activities, including anticancer properties.
  • Sulfonyl Group: Enhances the compound's reactivity and potential interactions with biological targets.
  • Amide Linkage: Contributes to the compound's stability and solubility.

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. The structural similarities between this compound and other known anticancer agents suggest potential efficacy against various cancer cell lines. For example, compounds with similar thiazole scaffolds have shown cytotoxic effects against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, with some derivatives demonstrating IC50 values in the low micromolar range .

CompoundCell LineIC50 (µg/mL)Mechanism of Action
This compoundMCF-7TBDInduces apoptosis
5-Aryl-1,3,4-thiadiazolesHepG22.32Inhibits cell proliferation

Anti-inflammatory and Analgesic Activity

Similar compounds have been evaluated for anti-inflammatory and analgesic effects. For instance, related thiazole derivatives have shown promising results in reducing inflammation and pain in animal models. The mechanism often involves inhibition of pro-inflammatory cytokines and modulation of pain pathways .

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may interact with specific enzymes or receptors, potentially inhibiting their activity or modulating their functions. Molecular docking studies are essential to identify these interactions at the molecular level.

Case Studies

  • Cytotoxicity Evaluation: A study on structurally similar thiazole derivatives demonstrated that modifications to the thiazole ring significantly impacted cytotoxicity against cancer cell lines. Compounds with electron-donating groups exhibited enhanced activity compared to those with electron-withdrawing groups .
  • In Vivo Studies: In vivo studies on related compounds have shown their ability to target tumor cells effectively while minimizing damage to surrounding healthy tissues. This selective targeting is crucial for developing effective cancer therapies .

Q & A

Q. How can the purity of 3-((4-chlorophenyl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)propanamide be optimized during synthesis?

The compound’s purity depends on controlled reaction conditions and post-synthesis purification. Key steps include:

  • Temperature regulation : Maintain reflux conditions during thiazole ring formation (e.g., 80–100°C) to minimize side reactions .
  • Chromatographic purification : Use silica gel column chromatography with gradients of ethyl acetate/hexane to isolate intermediates .
  • Recrystallization : Final purification via methanol or ethanol recrystallization enhances crystallinity and removes residual solvents .
  • Analytical validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR spectroscopy (DMSO-d₆, 400 MHz) to detect impurities below 1% .

Q. What spectroscopic methods are most effective for structural characterization?

  • ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.1 ppm for chlorophenyl and p-tolyl groups) and carbonyl signals (δ 165–170 ppm for the propanamide) .
  • IR spectroscopy : Confirm sulfonyl (S=O stretch at ~1350 cm⁻¹) and amide (N–H bend at ~1550 cm⁻¹) functional groups .
  • High-resolution mass spectrometry (HRMS) : Validate molecular weight (theoretical ~435.0 g/mol) with <2 ppm error .

Q. What preliminary assays are recommended for evaluating bioactivity?

  • Enzyme inhibition : Screen against carbonic anhydrase or cyclooxygenase isoforms (IC₅₀ determination via UV-Vis kinetics) due to sulfonamide’s affinity for metalloenzymes .
  • Anticancer activity : Use MTT assays on 60 cancer cell lines (e.g., NCI-60 panel) with cisplatin as a positive control .
  • Antimicrobial testing : Agar dilution assays against Gram-positive/negative bacteria (MIC reported in µg/mL) .

Advanced Research Questions

Q. How can computational modeling elucidate the compound’s mechanism of action?

  • Docking studies : Use AutoDock Vina to simulate interactions with COX-2 or tubulin (PDB IDs: 5KIR, 1SA0). Focus on sulfonyl and thiazole moieties’ hydrogen bonding with catalytic residues .
  • DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO gap) via Gaussian 16 to predict redox activity and nucleophilic attack sites .
  • Molecular dynamics (MD) : Simulate binding stability (100 ns trajectories in GROMACS) to assess conformational changes in target proteins .

Q. How should contradictory bioactivity data across studies be resolved?

  • Dose-response validation : Replicate assays with strict control of cell passage numbers and serum-free conditions to minimize variability .
  • Metabolite profiling : Use LC-MS to identify degradation products (e.g., hydrolyzed sulfonamide) that may skew results .
  • Structural analogs : Compare activity of derivatives (e.g., replacing p-tolyl with 2,4-dimethylphenyl) to isolate pharmacophore contributions .

Q. What strategies improve the compound’s solubility for in vivo studies?

  • Prodrug design : Synthesize ester derivatives (e.g., methyl or PEG-linked) cleaved by serum esterases .
  • Nanoparticle encapsulation : Use PLGA or liposomal carriers (size <200 nm via DLS) to enhance bioavailability .
  • Co-crystallization : Co-formulate with cyclodextrins (β-CD) or arginine to stabilize amorphous phases .

Q. How can reaction mechanisms for sulfonamide-thiazole coupling be validated?

  • Kinetic isotope effects (KIE) : Compare rates of ³⁵S-labeled vs. unlabeled sulfonyl chlorides in SNAr reactions .
  • In situ IR monitoring : Track sulfonamide bond formation (disappearance of S–Cl stretch at ~550 cm⁻¹) .
  • Theoretical studies : Use Multiwfn to map electrostatic potential surfaces, identifying electron-deficient sulfonyl carbons as electrophilic centers .

Methodological Resources

  • Crystallography : Refine single-crystal X-ray data with SHELXL (Mo-Kα radiation, R-factor <0.05) to resolve stereochemical ambiguities .
  • Synthetic protocols : Adapt procedures for analogous thiazole sulfonamides (e.g., Lawesson’s reagent for thiazole cyclization) .
  • Data repositories : Cross-reference PubChem (CID: 895457-03-1) for spectral libraries and toxicity profiles .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.